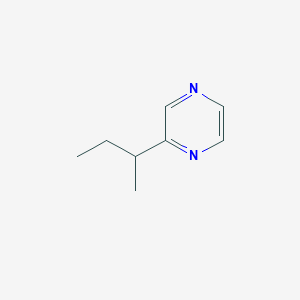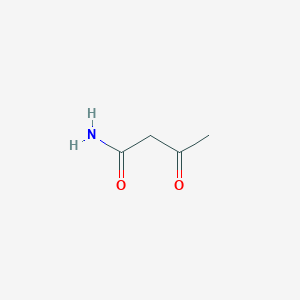
Tetraethylenepentamine pentahydrochloride
Overview
Description
Tetraethylenepentamine pentahydrochloride is an amine salt with the chemical formula HN(CH2CH2NHCH2CH2NH2)2·5HCl. It is known for its catalytic roles in various reactions and is reported as a high-affinity copper and zinc chelator .
Scientific Research Applications
Tetraethylenepentamine pentahydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The exploration of copper in the diagnosis, treatment, prognosis, and survival analysis of hepatocellular carcinoma has become a current research topic . The use of copper-depleting and copper-overloading conditions to generate the best possible patient outcome with minimal toxicity is being explored . The advantages of the use of pre-formed copper complexes, such as copper (bis)thiosemicarbazones or copper N-heterocyclic thiosemicarbazones, in comparison with the in situ formed copper complexes with metal-binding ligands, are also being discussed .
Mechanism of Action
The mechanism of action of tetraethylenepentamine pentahydrochloride involves its ability to chelate copper and zinc ions. By binding to these metal ions, it can modulate their intracellular levels, which is crucial for various biological processes. This chelation can lead to the inhibition of certain enzymatic activities and the regeneration of specific cell types .
Biochemical Analysis
Biochemical Properties
Tetraethylenepentamine pentahydrochloride plays a significant role in biochemical reactions. It is employed as a polyamine catalyst for the bisulfite reaction of cytosine . It interacts with enzymes, proteins, and other biomolecules in a way that it binds to the Mcl-1 protein, a regulator of apoptosis, and prevents it from binding to the genome DNA .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been reported that in rats maintained on a copper-deficient diet containing this compound, regeneration of pancreatic endocrine cells has been observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a high-affinity copper and zinc chelator , indicating that it can bind to these metal ions and influence their availability in biological systems.
Temporal Effects in Laboratory Settings
It is known that this compound has a role in the regeneration of pancreatic endocrine cells in rats .
Metabolic Pathways
Given its role as a copper and zinc chelator , it may be involved in pathways where these metal ions play a crucial role.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylenepentamine pentahydrochloride can be synthesized by reacting tetraethylenepentamine with hydrochloric acid. The reaction typically involves dissolving tetraethylenepentamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to dryness to obtain the pentahydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Tetraethylenepentamine pentahydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted amines.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another ethyleneamine with similar chelating properties.
Diethylenetriamine: A lower homolog with fewer amine groups.
Pentaethylenehexamine: A higher homolog with more amine groups.
Uniqueness
Tetraethylenepentamine pentahydrochloride is unique due to its high affinity for copper and zinc ions, making it particularly effective in applications requiring strong metal chelation. Its multiple amine groups also provide versatility in various chemical reactions and industrial processes .
properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICAQBLDJAGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28Cl5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437920 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4961-41-5 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the safety concerns regarding the use of Tetraethylenepentamine pentahydrochloride?
A: While this compound shows potential in mobilizing heavy metals and influencing pancreatic cell regeneration, there are safety concerns. Research shows that administering this compound and similar polyamines to cadmium-exposed rats led to oliguria and anuria, indicating potential kidney damage. [] This highlights the need for careful evaluation of dosage, treatment duration, and potential long-term effects in future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




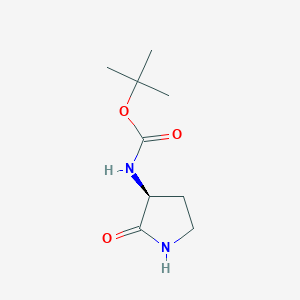




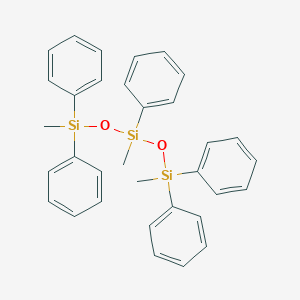

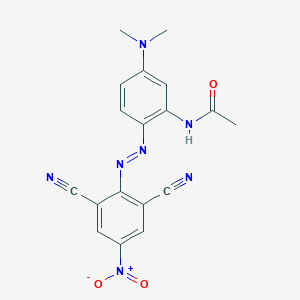
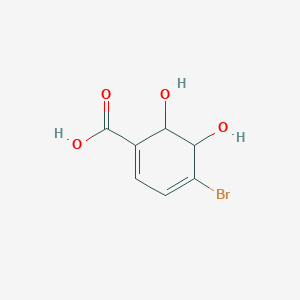
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
